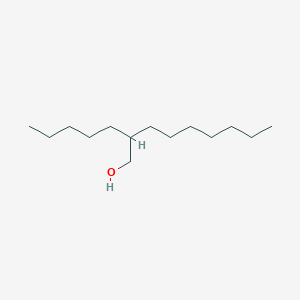

2-Pentylnonan-1-ol

Description

2-Pentylnonan-1-ol is a branched primary alcohol with the IUPAC name indicating a nonane backbone (nine-carbon chain) substituted by a pentyl group at the second carbon, and a hydroxyl (-OH) group at the first carbon. Its molecular formula is C₁₄H₃₀O, and its molecular weight is 214.4 g/mol. As a primary alcohol, the hydroxyl group is attached to a carbon bonded to only one other carbon atom, which influences its physical and chemical behavior . Structurally, the pentyl substituent introduces branching, reducing intermolecular van der Waals forces compared to linear analogs, thereby affecting properties like boiling point and solubility.

Properties

IUPAC Name |

2-pentylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMRGSATSWRQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277457 | |

| Record name | 2-pentylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-48-2 | |

| Record name | 2-PENTYL-1-NONANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pentylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylnonan-1-ol can be synthesized through several methods, including the reduction of corresponding carbonyl compounds using Grignard reagents. For example, the reaction of a suitable aldehyde or ketone with a Grignard reagent followed by hydrolysis can yield the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the catalytic reduction of these compounds under high pressure and temperature conditions, typically using catalysts such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions

2-Pentylnonan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

2-Pentylnonan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Studied for its potential effects on biological membranes and cellular processes.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Pentylnonan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, affecting membrane fluidity and protein function. It can also act as a surfactant, reducing surface tension and altering the properties of biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Pentylnonan-1-ol with structurally related alcohols, including linear and branched primary alcohols, secondary alcohols, and tertiary alcohols.

Key Observations:

- Branching vs. Linearity: this compound’s pentyl branch reduces surface area for intermolecular interactions compared to linear nonan-1-ol, leading to a lower boiling point than its linear counterpart.

- Chain Length: Longer chains (e.g., C14 vs. C6) increase molecular weight and van der Waals forces, elevating boiling points.

Physical Properties

Analysis:

- Boiling Points: this compound’s estimated boiling point (~250°C) reflects its large molecular weight, though branching lowers it compared to a hypothetical linear C14 primary alcohol.

- Solubility: Longer alkyl chains reduce water solubility due to hydrophobic effects. This compound’s low solubility contrasts with shorter-chain alcohols like 2-methylpentan-1-ol.

Chemical Reactivity

Oxidation Behavior

Primary alcohols like this compound oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄), while secondary alcohols form ketones, and tertiary alcohols resist oxidation :

Chemical Tests for Differentiation

- Lucas Test: this compound (primary): No turbidity at room temperature (reacts slowly upon heating). 2,3-Dimethylbutan-2-ol (tertiary): Immediate turbidity .

Biological Activity

2-Pentylnonan-1-ol is a long-chain alcohol that has garnered interest due to its potential biological activities. This compound, with the molecular formula C11H24O, is characterized by a hydrophobic alkyl chain and a hydroxyl functional group, which may contribute to its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a primary alcohol. Its structure consists of a nonyl chain with a pentyl substituent at the terminal position, which influences its solubility and reactivity. The compound's hydrophobic nature suggests potential interactions with lipid membranes, which could affect cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic tail allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : The hydroxyl group may act as a hydrogen bond donor, influencing enzyme activity and substrate binding.

- Signaling Pathways : It may participate in signaling pathways by interacting with membrane receptors or modulating ion channels.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 150 µg/mL |

| Candida albicans | 100 µg/mL |

These findings suggest that this compound could be explored as a natural antimicrobial agent in pharmaceutical applications.

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

These results indicate potential for further investigation into its role as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents explored the efficacy of various long-chain alcohols, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The authors concluded that the compound's structure plays a crucial role in its antimicrobial activity.

Study 2: Cytotoxicity in Cancer Research

In another study focusing on natural compounds for cancer therapy, researchers evaluated the cytotoxic effects of this compound on different cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.